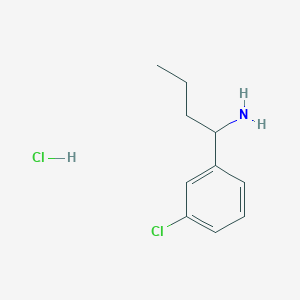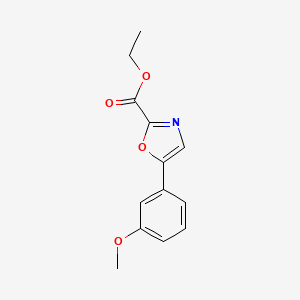
5-(3-甲氧基苯基)恶唑-2-羧酸乙酯
描述
Ethyl 5-(3-methoxyphenyl)oxazole-2-carboxylate is a chemical compound with the molecular formula C13H13NO4. It has a molecular weight of 247.25 g/mol .
Molecular Structure Analysis
The InChI code for Ethyl 5-(3-methoxyphenyl)oxazole-2-carboxylate is 1S/C13H13NO4/c1-3-17-13(15)12-14-8-11(18-12)9-4-6-10(16-2)7-5-9/h4-8H,3H2,1-2H3 . This indicates the connectivity and hydrogen count of the molecule’s atoms.科学研究应用
医药应用
“5-(3-甲氧基苯基)恶唑-2-羧酸乙酯”在医药行业中应用广泛 . 恶唑衍生物已被发现具有广泛的生物活性,这促使研究人员合成各种恶唑衍生物并筛选其各种生物活性 .
有机中间体
该化合物用作有机中间体 . 有机中间体是一种分子实体(不一定稳定),其寿命明显长于分子振动,由反应物形成(直接或间接),并进一步反应生成(直接或间接)化学反应的产物 .
有机发光二极管(OLED)应用
“5-(3-甲氧基苯基)恶唑-2-羧酸乙酯”用于生产有机发光二极管(OLED) . OLED用于在电视屏幕、电脑显示器和便携式系统(如智能手机、手持游戏机和PDA)等设备中创建数字显示屏 .
恶唑衍生物的生物活性
包括“5-(3-甲氧基苯基)恶唑-2-羧酸乙酯”在内的恶唑衍生物已被发现具有各种生物活性。 这些活性包括抗菌、抗癌、抗结核、抗炎、抗糖尿病、抗肥胖和抗氧化活性 .
作用机制
Target of Action
Oxazole derivatives, in general, have been known to interact with a wide range of biological targets, contributing to their diverse biological activities .
Mode of Action
Oxazole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
Oxazole derivatives have been reported to affect a variety of biochemical pathways, leading to a wide spectrum of biological activities .
Result of Action
Oxazole derivatives have been reported to exhibit a wide range of biological activities .
生化分析
Biochemical Properties
Ethyl 5-(3-methoxyphenyl)oxazole-2-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. The nature of these interactions often involves the binding of Ethyl 5-(3-methoxyphenyl)oxazole-2-carboxylate to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
Ethyl 5-(3-methoxyphenyl)oxazole-2-carboxylate influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. Additionally, Ethyl 5-(3-methoxyphenyl)oxazole-2-carboxylate can alter the expression of specific genes involved in metabolic processes .
Molecular Mechanism
The molecular mechanism of Ethyl 5-(3-methoxyphenyl)oxazole-2-carboxylate involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it may inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation. Additionally, Ethyl 5-(3-methoxyphenyl)oxazole-2-carboxylate can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 5-(3-methoxyphenyl)oxazole-2-carboxylate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Ethyl 5-(3-methoxyphenyl)oxazole-2-carboxylate remains stable under specific conditions but may degrade when exposed to light or high temperatures. Long-term exposure to this compound can lead to alterations in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of Ethyl 5-(3-methoxyphenyl)oxazole-2-carboxylate vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At high doses, Ethyl 5-(3-methoxyphenyl)oxazole-2-carboxylate can cause toxic or adverse effects, including cellular damage or disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
Ethyl 5-(3-methoxyphenyl)oxazole-2-carboxylate is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and alter metabolite levels within the cell. The compound’s metabolism may also involve conjugation reactions, leading to the formation of more water-soluble metabolites that can be easily excreted from the body.
Transport and Distribution
Within cells and tissues, Ethyl 5-(3-methoxyphenyl)oxazole-2-carboxylate is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For example, it may be actively transported into the mitochondria, where it can exert its effects on cellular metabolism .
Subcellular Localization
The subcellular localization of Ethyl 5-(3-methoxyphenyl)oxazole-2-carboxylate is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the endoplasmic reticulum, where it can affect protein folding and processing .
属性
IUPAC Name |
ethyl 5-(3-methoxyphenyl)-1,3-oxazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-3-17-13(15)12-14-8-11(18-12)9-5-4-6-10(7-9)16-2/h4-8H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHFHPALPRBBAHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C(O1)C2=CC(=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



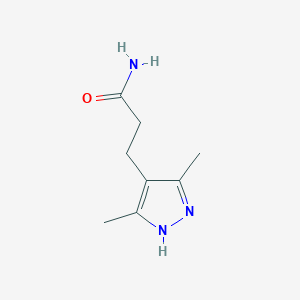
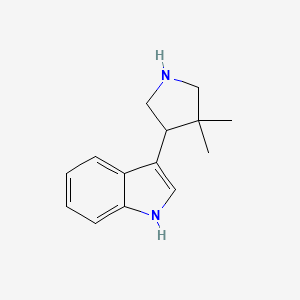
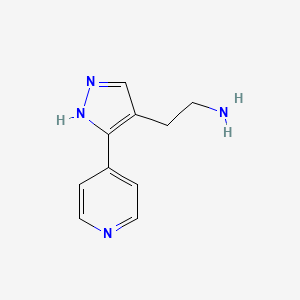

![1-(Aminomethyl)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-1-carboxylic acid](/img/structure/B1489409.png)
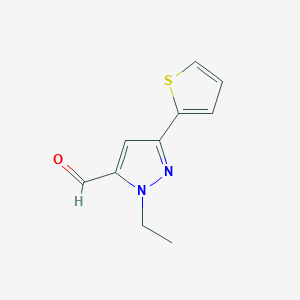

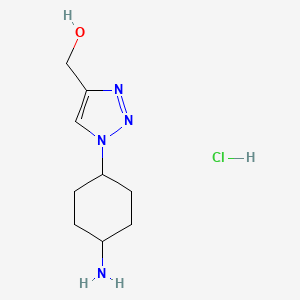
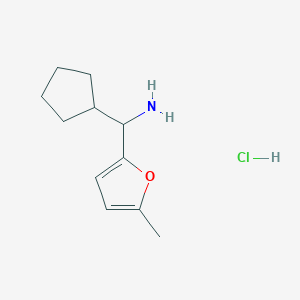
![O-[2-(trifluoromethoxy)ethyl]hydroxylamine hydrochloride](/img/structure/B1489419.png)



